Introduction: The Oxazole Scaffold and the Strategic Importance of 4-Bromo-2-tert-butyl-1,3-oxazole
Introduction: The Oxazole Scaffold and the Strategic Importance of 4-Bromo-2-tert-butyl-1,3-oxazole
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-2-tert-butyl-1,3-oxazole
The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and biologically active molecules.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone in medicinal chemistry. The strategic functionalization of the oxazole core is paramount for the development of novel therapeutic agents, enabling chemists to modulate pharmacological properties through systematic structural modifications.[2]
This guide focuses on 4-Bromo-2-tert-butyl-1,3-oxazole, a versatile synthetic intermediate whose value lies in the orthogonal reactivity of its constituent parts. The sterically demanding tert-butyl group at the C2 position imparts metabolic stability and influences the molecule's conformational profile. Critically, the bromine atom at the C4 position serves as a highly effective synthetic handle, opening a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. For drug development professionals, this compound is not merely a reagent but a foundational building block for constructing complex molecular architectures and generating libraries of novel compounds for biological screening.
Molecular Profile and Physicochemical Characteristics
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The structural and electronic attributes of 4-Bromo-2-tert-butyl-1,3-oxazole dictate its reactivity, solubility, and handling characteristics.
| Property | Value / Description | Source |
| IUPAC Name | 4-bromo-2-(2-methylpropan-2-yl)-1,3-oxazole | - |
| Molecular Formula | C₇H₁₀BrNO | [4] |
| Molecular Weight | 204.07 g/mol | - |
| Monoisotopic Mass | 202.99458 Da | [4] |
| SMILES | CC(C)(C)C1=NC(=CO1)Br | [4] |
| InChI Key | JBNBJFYZFCWKGE-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 3.1 | [4] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | - |
Synthesis of the Oxazole Core: A Proposed Pathway
Workflow: Synthesis of 4-Bromo-2-tert-butyl-1,3-oxazole
Caption: Proposed synthetic workflow for 4-Bromo-2-tert-butyl-1,3-oxazole.
Experimental Protocol: Two-Step Synthesis
Rationale: This procedure involves an initial nucleophilic substitution of pivalamide onto 1,3-dibromoacetone to form an α-amido ketone intermediate. This intermediate is then subjected to cyclodehydration conditions to forge the oxazole ring. Using a strong dehydrating agent like phosphorus pentoxide or concentrated sulfuric acid promotes the intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole core.
Step 1: Synthesis of 1-bromo-3-(2,2-dimethylpropanamido)acetone
-
To a stirred solution of pivalamide (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Add 1,3-dibromoacetone (1.1 eq) portion-wise at room temperature. The dibromoacetone is highly lachrymatory and should be handled in a well-ventilated fume hood.
-
Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until consumption of the starting amide is complete (typically 4-6 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography or carried forward to the next step if sufficiently pure.
Step 2: Cyclodehydration to 4-Bromo-2-tert-butyl-1,3-oxazole
-
To the crude N-acylamino ketone intermediate from Step 1, add phosphorus pentoxide (P₂O₅, 2.0 eq) carefully and in portions. The reaction can be exothermic.
-
Heat the mixture cautiously, either neat or in a high-boiling inert solvent like toluene, to 100-120 °C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and quench by slowly adding it to a stirred mixture of ice and water.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield the title compound.
Spectroscopic Characterization
Structural verification is a critical, self-validating step in any synthetic protocol.[5] While experimental data for this specific molecule is scarce, a combination of predictive methods and analysis of analogous structures allows for a reliable characterization profile.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the synthesized compound.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| C(CH₃)₃ | ~1.40 | Singlet (s) | 9 protons, characteristic of a tert-butyl group. |
| H-5 | ~7.60 | Singlet (s) | 1 proton. The C5-H of the oxazole ring, deshielded by the ring current and adjacent oxygen. |
| ¹³C NMR | |||
| C(C H₃)₃ | ~28.5 | Quartet (q) | Carbon of the methyl groups. |
| C (CH₃)₃ | ~33.0 | Singlet (s) | Quaternary carbon of the tert-butyl group. |
| C-5 | ~125.0 | Doublet (d) | The C-H carbon of the oxazole ring. |
| C-4 | ~130.0 | Singlet (s) | The bromine-substituted carbon, significantly shifted downfield. |
| C-2 | ~165.0 | Singlet (s) | The C2 carbon is the most deshielded due to its position between two heteroatoms (O and N). |
Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present in the molecule.
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~3100 | C-H stretch | Aromatic C-H stretch of the oxazole ring proton (H-5). |
| ~2970 | C-H stretch | Aliphatic C-H stretching of the tert-butyl group. |
| ~1580 | C=N stretch | Characteristic stretching vibration of the oxazole ring. |
| ~1100-1050 | C-O-C stretch | Asymmetric stretch of the C-O-C bond within the oxazole ring. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the isotopic pattern, which is definitive for a bromine-containing compound.
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₇H₁₁BrNO⁺ | 204.00186 |
| [M+Na]⁺ | C₇H₁₀BrNNaO⁺ | 225.98380 |
The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio, confirming the incorporation of a single bromine atom.
Chemical Reactivity: A Hub for Molecular Diversification
The synthetic power of 4-Bromo-2-tert-butyl-1,3-oxazole stems from the reactivity of the C4-Br bond. This position is an ideal electrophilic site for a host of transition metal-catalyzed cross-coupling reactions, which form the cornerstone of modern drug discovery.[6][7]
Key Reactivity Pathways
Caption: Major synthetic transformations of 4-Bromo-2-tert-butyl-1,3-oxazole.
A. Palladium-Catalyzed Cross-Coupling Reactions
These reactions are among the most powerful methods for constructing C-C and C-N bonds and are extensively used in the pharmaceutical industry.[7][8]
Causality: The Suzuki reaction is favored for its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of its boron-containing byproducts. The choice of a palladium(0) source, a suitable phosphine ligand (e.g., SPhos, XPhos, or PPh₃), and a base (e.g., K₂CO₃, Cs₂CO₃) is critical. The base activates the boronic acid, facilitating transmetalation to the palladium center, which is the rate-determining step in many cases.
Protocol: Synthesis of 4-Aryl-2-tert-butyl-1,3-oxazole
-
To a degassed mixture of 4-Bromo-2-tert-butyl-1,3-oxazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of toluene and water, add Pd(PPh₃)₄ (0.03 eq).
-
Degas the mixture again by bubbling argon through it for 10 minutes.
-
Heat the reaction mixture to 90 °C under an inert atmosphere until TLC indicates the consumption of the starting bromide (typically 6-12 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by silica gel column chromatography.
Causality: This reaction provides a direct route to C(sp²)-C(sp) bonds, introducing a linear alkyne functional group that is itself a versatile handle for further chemistry (e.g., click chemistry, reductions). The dual catalytic system of palladium and copper(I) is key; palladium activates the C-Br bond via oxidative addition, while copper(I) forms a copper acetylide, which then undergoes transmetalation to the palladium complex. A base, typically an amine like triethylamine, is required to neutralize the HBr formed.
Protocol: Synthesis of 4-Alkynyl-2-tert-butyl-1,3-oxazole
-
To a solution of 4-Bromo-2-tert-butyl-1,3-oxazole (1.0 eq) and a terminal alkyne (1.2 eq) in anhydrous triethylamine, add PdCl₂(PPh₃)₂ (0.02 eq) and copper(I) iodide (CuI, 0.04 eq).
-
Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-50 °C) until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and amine salts, washing with diethyl ether.
-
Concentrate the filtrate and purify the residue by column chromatography.
B. Halogen-Metal Exchange: Creating a Nucleophilic Center
Causality: While the C-Br bond provides an electrophilic carbon, treatment with a strong organolithium base (like n-BuLi or t-BuLi) at low temperatures can induce a halogen-metal exchange.[9][10] This inverts the polarity (umpolung), transforming the C4 position into a potent nucleophile. This lithiated intermediate can then react with a wide range of electrophiles. Low temperature (-78 °C) is crucial to prevent side reactions and ensure kinetic control.[1]
Protocol: Lithiation and Quenching with an Electrophile
-
Dissolve 4-Bromo-2-tert-butyl-1,3-oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete Br/Li exchange.
-
Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 eq) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting product by column chromatography.
Conclusion
4-Bromo-2-tert-butyl-1,3-oxazole is a strategically designed molecular building block of significant value to researchers in medicinal and materials chemistry. Its robust synthesis, coupled with the exceptional versatility of the C4-bromine atom, provides a reliable and efficient entry point to a vast chemical space of substituted oxazoles. The cross-coupling and lithiation protocols detailed herein represent field-proven, trustworthy methods for leveraging this reagent's full synthetic potential, enabling the rapid generation of novel and complex molecules essential for advancing drug discovery and development programs.
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